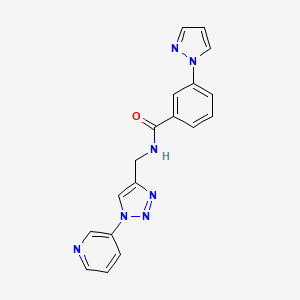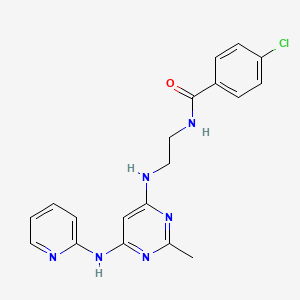
N-Fmoc-N-hexyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Fmoc-N-hexyl-glycine” is a chemical compound with the CAS number 1374785-50-8. It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-hexylglycine . This compound is a potential building block for the construction of peptide nucleic acids (PNAs) and for peptoid synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of “this compound” is C23H27NO4 . The molecular weight of the compound is 381.46 g/mol .Chemical Reactions Analysis
The Fmoc group in “this compound” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
“this compound” has a molar mass of 297.32 g/mol . It is a white to off-white powder . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .Mecanismo De Acción
Target of Action
The primary target of N-Fmoc-N-hexyl-glycine is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is particularly important in solid-phase peptide synthesis (SPPS), where it protects the N-terminus amine and allows for the sequential addition of amino acids .
Pharmacokinetics
Its utility lies in its reactivity and stability under the conditions of peptide synthesis .
Result of Action
The use of this compound enables the efficient synthesis of peptides, including ones of significant size and complexity . After the peptide synthesis is complete, the Fmoc group is rapidly removed by a base .
Action Environment
The action of this compound is influenced by the chemical environment of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its removal is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Safety and Hazards
Direcciones Futuras
“N-Fmoc-N-hexyl-glycine” has potential applications in the field of biomedical research. For instance, it can be used in the construction of peptide nucleic acids (PNAs) and for peptoid synthesis . Furthermore, Fmoc-dipeptide hydrogels are being explored for their potential in 3D cell culture and regenerative medicine .
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(hexyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUKNUFSDJJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
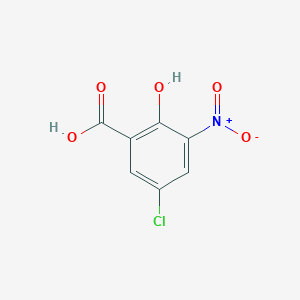
![7-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2870158.png)
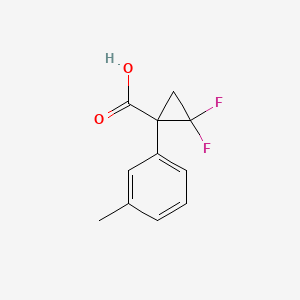
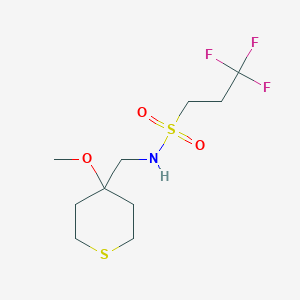
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)
![8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine](/img/structure/B2870164.png)
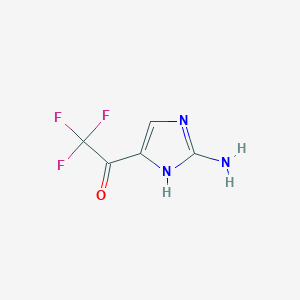
![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2870167.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)
